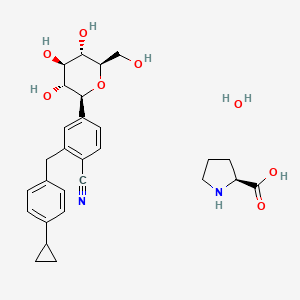

Velagliflozin proline hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H36N2O8 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H25NO5.C5H9NO2.H2O/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4;/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8);1H2/t19-,20-,21+,22-,23+;4-;/m10./s1 |

InChI Key |

SSNUQDYITAZVPB-YAKUHWJSSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N.O |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N.O |

Origin of Product |

United States |

Foundational & Exploratory

Velagliflozin Proline Hydrate: A Technical Guide to its Mechanism of Action on SGLT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, developed by Boehringer Ingelheim, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3][4] It is approved for veterinary use, specifically for improving glycemic control in cats with diabetes mellitus.[1][4][5] Velagliflozin proline hydrate is a co-crystal of velagliflozin and L-proline, a formulation designed to improve the compound's pharmaceutical properties. This technical guide provides an in-depth exploration of the core mechanism of action of velagliflozin on SGLT2, including its biochemical interaction, physiological consequences, and the methodologies used to characterize such inhibitors.

Core Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of velagliflozin is the inhibition of SGLT2, a high-capacity, low-affinity transporter protein located predominantly in the S1 segment of the proximal convoluted tubule of the kidneys.[3][6][7] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[3][7][8]

By competitively binding to SGLT2, velagliflozin blocks the reabsorption of glucose from the tubular fluid back into the bloodstream.[1] This inhibition of SGLT2 leads to a lowering of the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria).[1] The consequence of this glucosuria is a reduction in blood glucose levels, which helps to improve glycemic control in diabetic patients.[3] The mechanism is independent of insulin secretion, which minimizes the risk of hypoglycemia.[5][7]

While highly selective for SGLT2, some minor inhibitory effects on SGLT1, which is found in the later segments of the proximal tubule and the small intestine, have been noted for the SGLT2 inhibitor class. This can occasionally lead to transient gastrointestinal side effects.[8]

Quantitative Data on SGLT2 Inhibitors

While specific quantitative data for velagliflozin's IC50, Ki, and selectivity for SGLT2 over SGLT1 are not publicly available in the scientific literature or regulatory summaries, a comparison with other well-characterized SGLT2 inhibitors can provide context for its expected potency and selectivity. The following tables summarize publicly available data for other SGLT2 inhibitors.

Table 1: In Vitro Inhibition of SGLT2 and SGLT1 by Various Inhibitors

| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |

| Canagliflozin | 2.2 | ~650 | ~295-fold |

| Dapagliflozin | 1.1 | ~1400 | ~1273-fold |

| Empagliflozin | 3.1 | ~8300 | ~2677-fold |

| Ertugliflozin | 0.9 | ~1960 | ~2178-fold |

| Sotagliflozin | 1.8 | ~37 | ~20-fold |

Data compiled from various sources.[8][9][10]

Table 2: Pharmacokinetic Properties of Selected SGLT2 Inhibitors in Humans

| Inhibitor | Time to Cmax (hours) | Half-life (hours) |

| Canagliflozin | 1-2 | 10-13 |

| Dapagliflozin | 1-2 | ~13 |

| Empagliflozin | 1.5 | ~13 |

This data is for human use and provides a general reference for the class of drugs.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of velagliflozin are not publicly available. However, a representative protocol for determining the IC50 and selectivity of an SGLT2 inhibitor can be described based on standard industry practices and published methodologies for similar compounds.[11]

Protocol: In Vitro SGLT2 Inhibition Assay

1. Cell Line and Culture:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing human SGLT2 (hSGLT2) are commonly used.

-

Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain expression of the transporter.

2. Glucose Uptake Assay:

-

Cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to ensure SGLT2 functionality.

-

Cells are then incubated with varying concentrations of the test inhibitor (e.g., velagliflozin) for a predetermined period (e.g., 15-30 minutes) at 37°C.

-

A solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methylglucopyranoside (¹⁴C-AMG), is added to each well, and the incubation continues for a set time (e.g., 1-2 hours).

-

The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular ¹⁴C-AMG.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis and IC50 Determination:

-

The amount of ¹⁴C-AMG uptake is plotted against the concentration of the inhibitor.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces glucose uptake by 50%.

4. Selectivity Assay:

-

To determine the selectivity, the same glucose uptake assay is performed using a cell line stably expressing human SGLT1 (hSGLT1).

-

The IC50 value for SGLT1 is determined in the same manner as for SGLT2.

-

The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. A higher ratio indicates greater selectivity for SGLT2.

Signaling Pathways and Physiological Effects

The inhibition of SGLT2 by velagliflozin initiates a cascade of physiological effects beyond simple glucosuria.

Direct and Downstream Effects of SGLT2 Inhibition

Broader Cellular Signaling

Recent research on SGLT2 inhibitors has uncovered effects on various cellular signaling pathways that may contribute to their beneficial cardiovascular and renal outcomes observed in human medicine.[12][13][14] While these studies are not specific to velagliflozin, they represent class-wide effects.

-

AMP-activated protein kinase (AMPK) activation: SGLT2 inhibitors have been shown to activate AMPK, a key regulator of cellular energy metabolism.[12] AMPK activation can lead to the suppression of pro-inflammatory pathways.[12]

-

NLRP3 Inflammasome Inhibition: This class of drugs can inhibit the NLRP3 inflammasome, a component of the innate immune system involved in inflammatory responses.[13]

-

Modulation of NF-κB: SGLT2 inhibitors can suppress the activation of NF-κB (Nuclear factor kappa B), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical in vitro characterization of an SGLT2 inhibitor like velagliflozin.

Conclusion

This compound is a highly effective SGLT2 inhibitor that exerts its primary therapeutic effect by blocking renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels. While specific quantitative binding and selectivity data for velagliflozin are not in the public domain, comparison with other agents in its class suggests a high degree of potency and selectivity for SGLT2. The broader physiological and cellular signaling effects of SGLT2 inhibition, including modulation of inflammatory pathways, are areas of ongoing research that may reveal additional therapeutic benefits of this class of drugs. The experimental protocols and workflows described provide a framework for the continued investigation and characterization of novel SGLT2 inhibitors.

References

- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. bsava.com [bsava.com]

- 4. Boehringer Ingelheim receives FDA approval for SENVELGO® (velagliflozin oral solution): the first oral liquid medication for diabetes in cats [prnewswire.com]

- 5. FDA Approves SENVELGO (velagliflozin) for Feline Diabetes - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. todaysveterinarybusiness.com [todaysveterinarybusiness.com]

- 8. SGLT2 inhibitor use in the management of feline diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In Vitro SGLT2 Binding Affinity of Velagliflozin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velagliflozin is an orally available inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] As a member of the "gliflozin" class of drugs, it is utilized for its anti-diabetic properties, particularly in veterinary medicine for improving glycemic control in cats.[1][2] This technical guide provides an in-depth overview of the in vitro SGLT2 binding affinity of Velagliflozin. While specific quantitative binding data such as IC50 and Ki values for Velagliflozin are not publicly available in the cited literature, this document offers a comprehensive framework for understanding its interaction with SGLT2. This is achieved by presenting comparative binding data from other well-characterized SGLT2 inhibitors, detailing a robust experimental protocol for determining such binding affinities, and illustrating the associated signaling pathways and experimental workflows.

Comparative In Vitro SGLT2 Binding Affinity of SGLT2 Inhibitors

To provide a context for the potential binding affinity of Velagliflozin, the following table summarizes the in vitro SGLT2 binding affinities (IC50 values) for several other widely studied SGLT2 inhibitors. This data is crucial for researchers in drug development for comparative analysis and benchmarking.

| Compound | SGLT2 IC50 (human) |

| Canagliflozin | 2.2 nM |

| Dapagliflozin | 1.1 nM |

| Empagliflozin | 3.1 nM |

| Ertugliflozin | 0.877 nM |

| Sotagliflozin | 1.8 nM |

| Ipragliflozin | 7.4 nM |

| Tofogliflozin | 2.9 nM |

Experimental Protocol: In Vitro Radioligand Binding Assay for SGLT2

The determination of a compound's binding affinity to a target receptor is a cornerstone of preclinical drug development. A radioligand binding assay is a standard and robust method to quantify the interaction between a ligand (such as an SGLT2 inhibitor) and its receptor (SGLT2). Below is a detailed methodology for a competitive radioligand binding assay to determine the SGLT2 binding affinity of a test compound like Velagliflozin.

1. Materials and Reagents:

-

Cell Line: A stable cell line overexpressing human SGLT2 (e.g., CHO-hSGLT2 or HEK293-hSGLT2).

-

Radioligand: A high-affinity SGLT2 inhibitor radiolabeled with tritium (\³H) or iodine-125 (\¹²⁵I) (e.g., \³H-labeled dapagliflozin or canagliflozin).

-

Test Compound: Velagliflozin, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, unlabeled SGLT2 inhibitor (e.g., 10 µM empagliflozin).

-

Assay Buffer: Phosphate-buffered saline (PBS) or other suitable physiological buffer, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: A beta or gamma counter, depending on the radioisotope.

2. Membrane Preparation:

-

Culture the SGLT2-expressing cells to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Assay Procedure:

-

In a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound (Velagliflozin).

-

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: SGLT2 Inhibition Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

Velagliflozin is a significant therapeutic agent in feline diabetes management, acting through the targeted inhibition of SGLT2. While the precise in vitro binding affinity of Velagliflozin to SGLT2 is not publicly documented, the comparative data from other gliflozins suggest a likely high-affinity interaction. The provided experimental protocol offers a robust framework for determining these critical parameters, which are essential for a comprehensive understanding of its pharmacological profile. The visualization of the SGLT2 inhibition pathway and the experimental workflow further elucidates the mechanism of action and the scientific process for its characterization. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine.

References

Velagliflozin Proline Hydrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of velagliflozin proline hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The focus is on the critical parameters of solubility and stability, which are paramount in the successful formulation and development of a pharmaceutical product. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard experimental methodologies and presents illustrative data to serve as a practical reference for researchers.

Mechanism of Action: SGLT2 Inhibition Pathway

Velagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into circulation.[1][2] By inhibiting SGLT2, velagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] The therapeutic effects of SGLT2 inhibitors are also associated with the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial in regulating cellular energy metabolism and has been implicated in the cardiovascular benefits observed with this class of drugs.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential for formulation development. The following sections detail the experimental protocol for determining solubility and present illustrative data for this compound.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents and at different physiological pH values.

Materials:

-

This compound powder

-

A range of pharmaceutical solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, DMSO)

-

pH buffers (pH 1.2, 4.5, 6.8)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for velagliflozin quantification.

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent or buffer in a sealed vial.

-

The vials are placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, the samples are visually inspected for the presence of undissolved solid material.

-

The suspensions are centrifuged at high speed to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulate matter.

-

The filtrate is then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of dissolved velagliflozin.

-

The experiment is performed in triplicate for each solvent and buffer system.

Data Presentation: Illustrative Solubility of this compound

The following tables present illustrative solubility data for this compound. Note: This data is for demonstrative purposes and is not based on experimentally verified results for this specific molecule.

Table 1: Illustrative Solubility in Common Pharmaceutical Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 200[3][4][5] |

| Polyethylene Glycol 400 (PEG 400) | 50 - 100 |

| Ethanol | 10 - 25 |

| Propylene Glycol | 5 - 15 |

| Water | < 0.1 |

| Corn Oil | ≥ 5 (in a 10% DMSO/90% Corn Oil mixture)[3] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5[3] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5[3] |

Table 2: Illustrative pH-Solubility Profile at 37°C

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | 0.1 N HCl | < 0.01 |

| 4.5 | Acetate Buffer | < 0.01 |

| 6.8 | Phosphate Buffer | < 0.01 |

Stability Studies

Stability testing is a crucial component of drug development, providing evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation

A stability-indicating analytical method is essential to resolve the active ingredient from any degradation products. Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Temperature and humidity-controlled stability chambers

Procedure:

-

Method Development: An appropriate HPLC method is developed and validated for the quantification of velagliflozin and the separation of its potential degradation products.

-

Forced Degradation Studies:

-

Acid Hydrolysis: The drug is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated (e.g., 60°C) for a specified time.

-

Base Hydrolysis: The drug is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug is exposed to high temperatures (e.g., 80°C) in a dry oven.

-

Photostability: The solid drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: Samples from the forced degradation studies are analyzed at various time points by the developed HPLC method to determine the extent of degradation and to identify any degradation products.

Data Presentation: Illustrative Stability Data for this compound

The following tables present illustrative stability data. Note: This data is hypothetical and intended to demonstrate how stability results are typically presented.

Table 3: Illustrative Results of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 N HCl (60°C, 8h) | ~15% | 2 | Major degradant at RRT 0.85 |

| 0.1 N NaOH (60°C, 4h) | ~20% | 3 | Significant degradation |

| 3% H₂O₂ (RT, 24h) | ~10% | 1 | Single major oxidative degradant |

| Dry Heat (80°C, 48h) | < 2% | 0 | Stable to thermal stress |

| Photostability (ICH Q1B) | < 1% | 0 | Stable to light exposure |

Table 4: Illustrative Long-Term and Accelerated Stability Data (Solid State)

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |

| Long-Term | Initial | 99.8 | 0.15 |

| 25°C / 60% RH | 3 Months | 99.7 | 0.18 |

| 6 Months | 99.5 | 0.21 | |

| 12 Months | 99.2 | 0.25 | |

| 24 Months | 98.9 | 0.30 | |

| Accelerated | Initial | 99.8 | 0.15 |

| 40°C / 75% RH | 3 Months | 99.1 | 0.28 |

| 6 Months | 98.5 | 0.45 |

Commercial suppliers recommend storing this compound powder at -20°C for up to 2 years and in a DMSO solution at -80°C for up to 6 months.[6]

Conclusion

This technical guide has outlined the fundamental aspects of this compound's solubility and stability, crucial for its development as a pharmaceutical agent. While specific, publicly available data is limited, the provided experimental protocols and illustrative data tables offer a robust framework for researchers in this field. The methodologies for solubility determination via the shake-flask method and stability assessment through forced degradation and long-term studies are standard in the pharmaceutical industry. The accompanying diagrams of the SGLT2 signaling pathway and a typical stability testing workflow provide a clear visual representation of the underlying science and processes. This guide serves as a valuable resource for scientists and professionals involved in the research and development of SGLT2 inhibitors like this compound.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

The Discovery and Development of Velagliflozin: A Technical Guide

Introduction

Velagliflozin, marketed under the brand name Senvelgo®, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] It represents a significant advancement in veterinary medicine as the first oral liquid medication approved for the treatment of feline diabetes mellitus.[2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of velagliflozin, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of velagliflozin stems from the broader class of SGLT2 inhibitors, which were initially investigated for the treatment of type 2 diabetes in humans. The foundational discovery for this class of drugs was the natural product phlorizin, a non-selective inhibitor of both SGLT1 and SGLT2. While effective in promoting glucosuria, phlorizin's lack of selectivity and poor pharmacokinetic properties made it unsuitable for clinical development. This led to extensive research to identify selective SGLT2 inhibitors with improved drug-like properties.

Boehringer-Ingelheim Vetmedica GmbH pioneered the development of velagliflozin, filing a patent application in 2007.[1] The synthesis of velagliflozin is a multi-step process.

Synthetic Pathway

One of the initial patented synthetic routes for velagliflozin involves a nine-step process starting from 2-bromo-5-iodobenzoic acid.[1] An alternative, more commercially viable five-step synthesis has also been developed with an overall yield of 40%.[1] A key step in the synthesis is the O-glycosylation of the aglycone, 4-bromo-2-(4-cyclopropylbenzyl)benzonitrile, with a protected glucose derivative.[1]

A detailed, multi-step chemical synthesis of velagliflozin has been described, beginning with the preparation of a substituted benzonitrile intermediate, 2-(4-cyclopropylbenzyl)-4-hydroxybenzonitrile. This intermediate undergoes glycosylation with a protected beta-D-glucopyranosyl donor, a reaction catalyzed by a Lewis acid to ensure the correct stereochemistry of the glycosidic bond. The hydroxyl groups of the glucose moiety are protected during this step to prevent unwanted side reactions. Following the coupling reaction, these protective groups are removed under mild conditions to yield the active velagliflozin molecule, which is then purified.[3]

Caption: Simplified workflow of velagliflozin synthesis.

Experimental Protocol for Synthesis (Exemplary Deprotection Step)

The following protocol is an example of the deprotection step in the synthesis of velagliflozin:

A solution of 2-(4-cyclopropyl-benzyl)-4-(2,3,4,6-tetra-O-acetyl-D-glucopyranos-1-yl)-benzonitrile (0.80 g) in methanol (5 mL) and tetrahydrofuran (5 mL) is treated with an aqueous potassium hydroxide solution (4 mol/L, 5 mL). The reaction mixture is stirred at ambient temperature for 1 hour and then neutralized with 1 M hydrochloric acid. The organic solvents are evaporated, and the residue is diluted with brine and extracted with ethyl acetate. The combined organic extracts are dried over sodium sulfate, and the solvent is removed. The resulting residue is purified by chromatography on silica gel (dichloromethane/methanol 1:0 -> 9:1) to yield the final product.[1]

Preclinical Development

Mechanism of Action and Pharmacology

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is located in the proximal renal tubules.[4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[3] By inhibiting SGLT2, velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][4] This mechanism of action is independent of insulin secretion or action.[5]

Caption: Signaling pathway of SGLT2 inhibition by velagliflozin.

Preclinical Studies

Preclinical studies in non-diabetic, insulin-resistant obese cats demonstrated that velagliflozin increased insulin sensitivity.[2] In diabetic cats, it was shown to improve clinical signs and hyperglycemia to a similar extent as lente insulin.[2]

Table 1: Preclinical Pharmacokinetic Parameters of Velagliflozin in Cats

| Parameter | Fasted State | Fed State |

| Tmax (hours) | 0.25 | 1 - 3.67 |

| Cmax (ng/mL) | 1030 (± 361) | 316 - 846 |

| AUC0-last (day*ng/mL) | 3295 (± 1098) | 2786 - 7142 |

| Elimination Half-life (hours) | 3.68 (± 0.34) | 4.5 - 6.4 |

| Data from[1][6] |

Clinical Development

The clinical development of velagliflozin has primarily focused on its use in cats with diabetes mellitus. The pivotal study in its development was the SENSATION (Safety and Efficacy of Novel SGLT2-inhibitor velAgliflozin in caTs with DM, Insulin pretreated Or Naïve) study.

The SENSATION Study

The SENSATION study was a prospective, baseline-controlled, open-label clinical field trial involving 252 client-owned diabetic cats.[2][7] Of these, 214 were newly diagnosed (naïve) and 38 had been previously treated with insulin.[2][7]

-

Study Design: Prospective, baseline-controlled, open-label clinical field trial.[2][7]

-

Animals: 252 client-owned cats with diabetes mellitus.[2][7]

-

Treatment: Velagliflozin oral solution administered once daily.[2][7]

-

Assessments: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[7] Blood and urine samples were sent to a commercial laboratory for analysis. In-clinic urine testing for ketones was performed using Keto Diastix. A validated veterinary portable blood glucose monitor was used for blood glucose curves.[2]

-

Effectiveness Endpoints: The primary hypothesis was that >70% of cats would show improvement in at least one clinical sign (polyuria, polydipsia, polyphagia, or neuropathy) and at least one glycemic parameter (mean blood glucose < 250 mg/dL on day 60, blood glucose within reference range on day 180, or fructosamine within reference range on day 180).[2]

Caption: Workflow of the SENSATION clinical trial.

Velagliflozin demonstrated significant efficacy in improving glycemic control and clinical signs in diabetic cats.

Table 2: Glycemic Parameters in the SENSATION Study

| Parameter | Screening (Day 0) | Day 30 | Day 60 | Day 120 | Day 180 |

| Blood Glucose (mg/dL) | 436 (272-676) | 153 (62-480) | 134 (64-414) | 128 (55-461) | 125 (77-384) |

| Fructosamine (µmol/L) | 538 (375-794) | 310 (204-609) | 286 (175-531) | 269 (189-575) | 263 (203-620) |

| Data are presented as median (range).[7] |

By day 180, 81% of the remaining 158 cats had blood glucose and/or fructosamine levels within the reference ranges.[7]

Table 3: Improvement in Clinical Signs in the SENSATION Study (Day 180)

| Clinical Sign | Percentage of Cats with Improvement |

| Polyuria | 88.6% (124 of 140) |

| Polydipsia | 87.7% (121 of 138) |

| Polyphagia | 75% |

| Neuropathy Resolution | 76.9% (20 of 26) |

| Data from[2] |

Safety and Tolerability

The most common adverse events observed with velagliflozin treatment were diarrhea or loose stools.[8] A serious potential adverse event is the development of euglycemic diabetic ketoacidosis (DKA), particularly in cats that do not have sufficient endogenous insulin production.[9] In the SENSATION study, DKA was more common in cats previously treated with insulin (18.4%) compared to naïve cats (5.1%).

Table 4: Adverse Events in a Comparative Study of Velagliflozin vs. Caninsulin

| Adverse Event | Velagliflozin (n=61) | Caninsulin (n=66) |

| Loose feces/diarrhea | 38% | 15% |

| Positive urine culture | 31% | 27% |

| Nonclinical hypoglycemia | 13% | 52% |

| Clinical hypoglycemia | 0% | 8% |

| Diabetic Ketoacidosis | 7% | 0% |

| Data from[8] |

Regulatory Approval

Velagliflozin, under the brand name Senvelgo, received approval from the U.S. Food and Drug Administration (FDA) in August 2023 for the treatment of diabetes in cats.[1] It has also been approved in the European Union, Switzerland, and Great Britain.[1]

Conclusion

Velagliflozin represents a novel therapeutic option for the management of feline diabetes mellitus. Its discovery and development have been driven by a deep understanding of the role of SGLT2 in glucose homeostasis. Through a comprehensive program of preclinical and clinical studies, velagliflozin has been shown to be an effective and generally well-tolerated oral treatment for diabetic cats, offering a convenient alternative to insulin injections. Ongoing research and post-market surveillance will continue to further define its role in veterinary medicine.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018207113A1 - A process for the preparation of sglt2 inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 9. Effects of Velagliflozin in 8 Cats With Diabetes Mellitus and Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]

Velagliflozin's Effect on Renal Glucose Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By selectively targeting SGLT2, velagliflozin effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental evaluation of velagliflozin's impact on renal glucose transport.

Core Mechanism of Action

In the proximal tubules of the kidneys, SGLT2 is responsible for approximately 90% of glucose reabsorption from the filtrate back into the bloodstream.[3] Velagliflozin competitively inhibits SGLT2, thereby preventing this reabsorption and promoting the excretion of excess glucose in the urine.[1][2] This glucosuric effect directly contributes to the reduction of hyperglycemia. While highly selective for SGLT2, velagliflozin has a minor inhibitory action on the sodium-glucose cotransporter 1 (SGLT1), which is responsible for the remaining 10% of renal glucose reabsorption and is also found in the small intestine.[3][4] This dual action, though heavily skewed towards SGLT2, contributes to its overall glucose-lowering effect.

Figure 1: Mechanism of Velagliflozin on Renal Glucose Transport.

Quantitative Data

While specific IC50 and Ki values for velagliflozin's inhibition of SGLT1 and SGLT2 are not publicly reported, clinical studies in felines provide quantitative data on its in vivo effects on glycemic control.

Table 1: Effect of Velagliflozin on Glycemic Parameters in Diabetic Cats (SENSATION Study) [5]

| Parameter | Baseline (Screening) | Day 30 | Day 60 | Day 120 | Day 180 |

| Blood Glucose (mg/dL), median (range) | 436 (272-676) | 153 (62-480) | 134 (64-414) | 128 (55-461) | 125 (77-384) |

| Fructosamine (µmol/L), median (range) | 538 (375-794) | 310 (204-609) | 286 (175-531) | 269 (189-575) | 263 (203-620) |

Table 2: Urinary Effects of Velagliflozin in Obese, Non-Diabetic Cats [6]

| Parameter | Placebo Group | Velagliflozin Group (1 mg/kg) |

| Water Intake | No significant change | Significantly higher |

| Urine Output | No significant change | Significantly higher |

| Urinary Glucose Excretion | No significant change | Significantly higher |

| Urine Glucose/Creatinine Ratio | No significant change | Significantly higher |

Experimental Protocols

In Vitro SGLT Inhibition Assays

Detailed protocols for velagliflozin are not publicly available. However, the following represent standard methodologies used to characterize SGLT inhibitors.

1. Glucose Uptake Inhibition Assay

This assay measures the inhibition of glucose transport into cells expressing the target SGLT transporter.

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or other renal proximal tubular epithelial cell lines endogenously expressing SGLT2, or HEK293 cells stably transfected to express human SGLT1 or SGLT2.[7][8]

-

Reagents:

-

Radiolabeled glucose analog (e.g., 14C-α-methyl-D-glucopyranoside) or a fluorescent glucose analog (e.g., 2-NBDG).[8][9]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution) with and without sodium to differentiate between sodium-dependent (SGLT) and sodium-independent (GLUT) transport.[9]

-

Test compound (velagliflozin) at various concentrations.

-

Positive control inhibitor (e.g., phlorizin).[9]

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Wash cells with sodium-free buffer.

-

Pre-incubate cells with the test compound or control in sodium-containing or sodium-free buffer.

-

Initiate glucose uptake by adding the buffer containing the labeled glucose analog.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold sodium-free buffer.

-

Lyse the cells and measure the intracellular concentration of the labeled glucose analog using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of inhibition at each concentration of the test compound to determine the IC50 value.

-

Figure 2: Workflow for a Glucose Uptake Inhibition Assay.

2. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the SGLT2 transporter.

-

Materials:

-

Membrane preparations from cells overexpressing SGLT2.

-

Radiolabeled ligand that specifically binds to SGLT2 (e.g., a tritiated SGLT2 inhibitor).

-

Test compound (velagliflozin) at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled SGLT2 inhibitor).

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[10]

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a Radioligand Binding Assay.

In Vivo Assessment of Renal Glucose Transport in Felines

1. Study Design (Adapted from the SENSATION study) [5]

-

Subjects: Client-owned diabetic cats, otherwise healthy.

-

Treatment: Oral administration of velagliflozin at a dose of 1 mg/kg once daily.

-

Monitoring:

-

Blood Glucose: Blood glucose curves performed over a 9-hour period after drug administration on specified days (e.g., days 7, 30, and 60). Blood samples are collected at regular intervals (e.g., every 1-2 hours).

-

Fructosamine: Serum fructosamine levels measured at baseline and at regular intervals (e.g., days 30, 60, 120, and 180) to assess long-term glycemic control.

-

Urinary Glucose: Urine samples collected for urinalysis to detect and quantify glucosuria.

-

2. Urine Glucose Measurement in Cats

-

Sample Collection: Urine can be collected via cystocentesis, catheterization, or as a "free catch" sample. For home monitoring, special non-absorbent litter can be used to collect a urine sample.[11][12]

-

Analysis:

-

Urine Dipsticks: Reagent strips (e.g., Keto-Diastix) are used for a semi-quantitative assessment of urine glucose and ketones. The color change on the strip is compared to a chart to estimate the glucose concentration.[11]

-

Quantitative Analysis: For more precise measurements, urine samples can be sent to a laboratory for quantitative biochemical analysis of glucose and creatinine concentrations. The glucose-to-creatinine ratio is often calculated to account for variations in urine concentration.[6]

-

Signaling Pathways and Logical Relationships

Figure 4: Physiological Cascade of Velagliflozin Action.

Conclusion

Velagliflozin exerts its primary effect on renal glucose transport through the potent and selective inhibition of the SGLT2 transporter in the proximal tubules. This mechanism leads to a significant reduction in renal glucose reabsorption and a corresponding increase in urinary glucose excretion, ultimately resulting in improved glycemic control in hyperglycemic states. While specific in vitro binding affinities and inhibitory concentrations for velagliflozin are not publicly available, in vivo studies in felines have demonstrated its efficacy in lowering blood glucose and fructosamine levels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of velagliflozin and other SGLT2 inhibitors.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]

- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 5. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor velagliflozin, a new drug with therapeutic potential to treat diabetes in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canine Kidney Epithelial Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 12. caninsulin.co.uk [caninsulin.co.uk]

An In-depth Technical Guide to the Cellular and Molecular Targets of Velagliflozin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This document provides a comprehensive overview of the cellular and molecular interactions of Velagliflozin, with a focus on its primary target, downstream signaling effects, and the experimental methodologies used to characterize its activity. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Introduction

Velagliflozin is a member of the gliflozin class of drugs, which have emerged as a significant therapeutic option for managing hyperglycemia.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Developed for veterinary use, Velagliflozin offers an oral treatment alternative for feline diabetes mellitus.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Its mechanism of action centers on the highly specific inhibition of SGLT2, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This guide will delve into the molecular pharmacology of Velagliflozin, presenting available data on its primary target interaction, downstream cellular consequences, and the experimental frameworks used for its evaluation.

Primary Cellular and Molecular Target: SGLT2

The principal molecular target of Velagliflozin is the sodium-glucose cotransporter 2 (SGLT2) .[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] SGLT2 is a high-capacity, low-affinity transporter protein predominantly expressed in the S1 segment of the proximal convoluted tubules of the kidneys.[18] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[18]

Mechanism of Action

Velagliflozin exerts its therapeutic effect by competitively inhibiting SGLT2.[18] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting the excretion of glucose in the urine (glucosuria).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This process effectively reduces the overall plasma glucose concentration in a manner independent of insulin secretion.

Quantitative Inhibition and Selectivity Data

While Velagliflozin is established as a potent SGLT2 inhibitor, specific public domain data on its in vitro potency (IC50 or Ki values) and its selectivity for SGLT2 over the related SGLT1 transporter are not available at the time of this writing. For context, other SGLT2 inhibitors exhibit a wide range of selectivity over SGLT1, from approximately 250-fold to over 2900-fold.[17][18] This high selectivity is crucial for minimizing off-target effects, particularly in the gastrointestinal tract where SGLT1 is highly expressed and plays a primary role in glucose absorption.

Downstream Molecular Signaling

The inhibition of SGLT2 by Velagliflozin initiates a cascade of downstream cellular and systemic effects beyond simple glucosuria. A key pathway implicated in the broader effects of SGLT2 inhibitors is the AMP-activated protein kinase (AMPK) signaling pathway .[5][6][8][9][12]

Activation of AMPK

AMPK acts as a cellular energy sensor, activated under conditions of low intracellular energy status (i.e., a high AMP:ATP ratio). SGLT2 inhibitors can indirectly activate AMPK.[5][6][8][9][12] The proposed mechanism involves a mild and transient decrease in intracellular glucose, leading to a shift in the cellular energy balance.

Activated AMPK, in turn, phosphorylates a range of downstream targets to restore energy homeostasis. This includes:

-

Inhibition of anabolic pathways: such as fatty acid and cholesterol synthesis.

-

Stimulation of catabolic pathways: such as fatty acid oxidation and glycolysis.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. CA3223537A1 - Use of sglt-2 inhibitors for the prevention and/or treatment of cardiac diseases in non-human mammals excluding felines, in particular canines - Google Patents [patents.google.com]

- 3. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]

- 4. WO2021165177A1 - Use of sglt-2 inhibitors for the prevention and/or treatment of cardiac diseases in felines - Google Patents [patents.google.com]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. bi-animalhealth.com [bi-animalhealth.com]

- 7. Senvelgo | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsava.com [bsava.com]

- 10. FDA Approves SENVELGO (velagliflozin) for Feline Diabetes - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. ec.europa.eu [ec.europa.eu]

- 13. The European Medicines Agency's approval of new medicines for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SGLT2 inhibitor use in the management of feline diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitor binding in the human renal low- and high-affinity Na+/glucose cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Avenue: Early Research and Therapeutic Potential of Velagliflozin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, marketed as Senvelgo®, is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that has emerged as a novel therapeutic agent for the management of diabetes mellitus, particularly in the feline population.[1][2] This technical guide delves into the early research and therapeutic potential of Velagliflozin, providing a comprehensive overview of its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation. The development of Velagliflozin represents a significant advancement in veterinary medicine, offering an oral treatment alternative to traditional insulin therapy.[3][4]

Core Mechanism of Action: SGLT2 Inhibition

Velagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) protein, which is predominantly located in the proximal renal tubules.[5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[6] By blocking this transporter, Velagliflozin prevents glucose reuptake into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in blood glucose levels.[5][7] This insulin-independent mechanism of action helps to mitigate glucotoxicity and improve peripheral insulin resistance in individuals with sufficient endogenous insulin production.[3] While Velagliflozin is highly selective for SGLT2, it has a minor inhibitory effect on SGLT1, which is primarily found in the small intestine and is responsible for the remaining 10% of renal glucose reabsorption.[3][6]

Signaling Pathway of SGLT2 Inhibition

Caption: Mechanism of Action of Velagliflozin via SGLT2 Inhibition.

Preclinical Research and Early Studies

Early investigations into Velagliflozin focused on its potential to manage insulin dysregulation and associated conditions. Studies in animal models, such as insulin-dysregulated ponies, demonstrated that Velagliflozin could effectively reduce hyperinsulinemia and prevent laminitis, a significant complication of equine metabolic syndrome.[8] These initial studies provided the foundation for its development as a therapeutic agent for diabetes.

A key preclinical study investigated the effects of Velagliflozin in obese, non-diabetic cats. This research was crucial in establishing the drug's safety and efficacy in the target species. The findings indicated that Velagliflozin increased urinary glucose excretion while maintaining euglycemia, suggesting a low risk of hypoglycemia.[8][9] Furthermore, the study suggested an improvement in insulin sensitivity.[9]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in felines revealed that Velagliflozin is rapidly absorbed following oral administration.[3] The prandial state was found to influence systemic exposure, with higher maximum plasma concentrations (Cmax) and area under the curve (AUC) observed in the fasted state.[5] The pharmacodynamic effects are evident shortly after administration, with glucosuria induced from the first dose, leading to sustained glycemic control within a week of initiating treatment.[3]

Table 1: Summary of Feline Pharmacokinetic Parameters

| Parameter | Value | Condition |

| Time to Maximum Concentration (Tmax) | < 3.7 hours | Fasted and Fed |

Note: Specific Cmax and AUC values vary based on feeding status.

Clinical Efficacy in Feline Diabetes Mellitus

The therapeutic potential of Velagliflozin has been most extensively studied in cats with diabetes mellitus. Multiple clinical trials have demonstrated its efficacy as a standalone, once-daily oral therapy.

The SENSATION Study

A large-scale, prospective, open-label clinical field trial, known as the SENSATION study, evaluated the safety and effectiveness of Velagliflozin in both newly diagnosed (naïve) and previously insulin-treated diabetic cats.[10][11]

Table 2: Key Efficacy Endpoints from the SENSATION Study

| Parameter | Day 30 | Day 60 | Day 120 | Day 180 |

| Median Blood Glucose (mg/dL) | 153 | 134 | 128 | 125 |

| Median Fructosamine (µmol/L) | 310 | 286 | 269 | 263 |

| Improvement in Polyuria (%) | - | - | - | 88.6 |

| Improvement in Polydipsia (%) | - | - | - | 87.7 |

| Glycemic Control Success Rate (%) | - | - | - | 81 |

Data presented as median values for blood glucose and fructosamine. Improvement percentages are for cats remaining in the study at Day 180. Glycemic control success was defined as blood glucose and/or fructosamine within reference ranges.[12]

Comparative Efficacy Study

Another randomized controlled study compared the efficacy and safety of once-daily oral Velagliflozin with twice-daily insulin injections in diabetic cats. The study concluded that Velagliflozin was non-inferior to insulin treatment.[13]

Table 3: Comparative Efficacy of Velagliflozin vs. Insulin at Day 45

| Efficacy Parameter | Velagliflozin Group | Insulin Group |

| Treatment Success Rate (%) | 54 | 42 |

| Mean Blood Glucose ≤14 mmol/L (%) | 82 | 45 |

| Serum Fructosamine ≤450 µmol/L (%) | 72 | 44 |

[13]

Experimental Protocols

SENSATION Study Methodology

The SENSATION study was a prospective, baseline-controlled, open-label clinical field trial conducted at multiple veterinary clinics.[10][11]

-

Subjects: 252 client-owned cats with diabetes mellitus (214 naïve, 38 previously insulin-treated).[10]

-

Intervention: Velagliflozin administered orally once daily.[10]

-

Monitoring: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[10] Blood glucose and fructosamine levels were key glycemic parameters. Clinical signs such as polyuria, polydipsia, and neuropathy were also assessed.[10][11]

Experimental Workflow: SENSATION Clinical Trial

Caption: Workflow of the SENSATION Clinical Trial for Velagliflozin.

Safety Profile

The most common adverse events observed in clinical trials were gastrointestinal in nature, such as diarrhea or loose stool, which were often transient.[13] A significant safety concern associated with SGLT2 inhibitors, including Velagliflozin, is the risk of diabetic ketoacidosis (DKA) and euglycemic DKA.[4] Euglycemic DKA is a life-threatening condition characterized by ketoacidosis without the presence of hyperglycemia, which can make diagnosis challenging.[4] The risk of DKA was found to be higher in cats previously treated with insulin.[12] Close monitoring for ketonuria is recommended, especially during the initial weeks of treatment.[5] Importantly, no clinical hypoglycemia was observed in the SENSATION study.[12]

Conclusion

The early research and subsequent clinical development of Velagliflozin have established it as a promising and effective oral therapeutic for feline diabetes mellitus. Its insulin-independent mechanism of action, once-daily oral administration, and demonstrated efficacy in improving glycemic control and clinical signs offer a significant advancement in the management of this common endocrine disorder in cats. While the risk of diabetic ketoacidosis necessitates careful patient selection and monitoring, Velagliflozin represents a paradigm shift in veterinary diabetology, providing a valuable alternative to traditional insulin therapy. Further research may explore its potential in other species and for other metabolic conditions.

References

- 1. Velagliflozin | SGLT | TargetMol [targetmol.com]

- 2. Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 4. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]

- 5. bi-animalhealth.com [bi-animalhealth.com]

- 6. bsava.com [bsava.com]

- 7. Velagliflozin | 946525-65-1 | WMB52565 | Biosynth [biosynth.com]

- 8. The efficacy and safety of velagliflozin over 16 weeks as a treatment for insulin dysregulation in ponies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the sodium‐glucose cotransporter 2 (SGLT2) inhibitor velagliflozin, a new drug with therapeutic potential to treat diabetes in cats | Semantic Scholar [semanticscholar.org]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. abvp.com [abvp.com]

- 12. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bsava.com [bsava.com]

In Vitro Impact of Velagliflozin on Insulin Sensitivity: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the direct in vitro effects of Velagliflozin on insulin sensitivity is limited. The majority of published studies focus on its in vivo efficacy in animal models, where improvements in insulin sensitivity are attributed to the reduction of glucotoxicity via urinary glucose excretion. This technical guide, therefore, extrapolates potential cellular mechanisms by examining in vitro studies of other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin. The findings presented herein for other SGLT2 inhibitors should be considered as potential, but not confirmed, mechanisms for Velagliflozin pending specific in vitro research on the compound.

Introduction: The Indirect and Potential Direct Roles of SGLT2 Inhibitors in Insulin Sensitization

Velagliflozin is a potent and selective inhibitor of SGLT2, primarily functioning in the proximal renal tubules to reduce glucose reabsorption and promote its excretion in the urine. This mechanism effectively lowers blood glucose levels in hyperglycemic states. The prevailing understanding is that the observed improvements in insulin sensitivity with Velagliflozin treatment in vivo are a secondary consequence of ameliorating glucotoxicity. By reducing chronic exposure to high glucose levels, pancreatic β-cell function can be preserved, and peripheral tissues may regain insulin responsiveness.

However, emerging in vitro research on other SGLT2 inhibitors suggests potential direct cellular effects that could contribute to enhanced insulin sensitivity, independent of their renal glucosuric action. These effects appear to be mediated through various signaling pathways involved in cellular energy metabolism and stress responses. This guide will delve into these potential mechanisms, presenting available quantitative data, experimental methodologies, and visual representations of the implicated signaling cascades.

Quantitative Data Summary: In Vitro Effects of SGLT2 Inhibitors

The following tables summarize key quantitative findings from in vitro studies on SGLT2 inhibitors other than Velagliflozin. These data provide insights into the potential direct cellular actions that could influence insulin sensitivity.

Table 1: Effects of SGLT2 Inhibitors on AMPK Activation

| SGLT2 Inhibitor | Cell Line | Concentration | Outcome | Reference |

| Canagliflozin | HEK-293 | > 1 µmol/L | Activation of AMPK, phosphorylation of ACC | [1][2] |

| Canagliflozin | Human Endothelial Cells | 10 µmol/L | 1.8-fold increase in AMPK activity | [3] |

| Canagliflozin | Mesangial CRL1927 Cells | 2-10 µM | Concentration-dependent phosphorylation of AMPK and ACC | [4] |

| Dapagliflozin | HUVECs | Up to 30 µmol/L | No significant effect on AMPK activity | [3] |

| Empagliflozin | HUVECs | Up to 100 µmol/L | No significant effect on AMPK activity | [3] |

Table 2: Effects of SGLT2 Inhibitors on Glucose Metabolism and Cellular Stress

| SGLT2 Inhibitor | Cell Line | Concentration | Outcome | Reference |

| Canagliflozin | HUVECs | 100 µM | 97% inhibition of 14C-Deoxyglucose uptake (IC50: 14 µM) | [5][6] |

| Dapagliflozin | H9C2 Cardiomyocytes | Not specified | Attenuated high glucose-induced reactive oxygen species (ROS) and cell death | [7][8] |

| Dapagliflozin | Obese Mice Endothelial Cells | Not specified | Improved mitochondrial production via SIRT1/PGC-1α pathway | |

| Empagliflozin | Human Myotubes | Not specified | Decreased oxidation of exogenously added glucose | [9] |

| Empagliflozin | Human Cardiomyocytes | 100 nM | 44% inhibition of CXCL10 secretion (inflammatory chemokine) | [10] |

| Dapagliflozin | Cardiomyocytes | Not specified | Attenuated isoproterenol-induced hypertrophy and ROS production via PI3K/AKT pathway | [11] |

Experimental Protocols

This section details the methodologies used in the cited in vitro studies to assess the effects of SGLT2 inhibitors. These protocols can serve as a reference for designing future experiments to investigate the direct cellular actions of Velagliflozin.

AMPK Activation Assay

-

Cell Culture: HEK-293 cells, Human Umbilical Vein Endothelial Cells (HUVECs), or Mesangial CRL1927 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of the SGLT2 inhibitor (e.g., canagliflozin, 1-30 µM) or vehicle control for a specified duration (e.g., 1 hour).

-

Lysis and Protein Quantification: Cells are lysed in a suitable buffer, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the extent of activation.

Glucose Uptake Assay

-

Cell Culture: HUVECs or other relevant cell types are cultured to confluence in multi-well plates.

-

Treatment: Cells are pre-incubated with the SGLT2 inhibitor (e.g., canagliflozin, 100 µM) for a defined period.

-

Glucose Uptake Measurement: The culture medium is replaced with a solution containing 14C-labeled 2-deoxyglucose (a non-metabolizable glucose analog). After a specific incubation time, the uptake is stopped by washing the cells with ice-cold PBS.

-

Scintillation Counting: Cells are lysed, and the radioactivity incorporated into the cells is measured using a liquid scintillation counter.

-

Data Analysis: Glucose uptake is normalized to the protein content of each well.

Cellular Stress and Inflammatory Marker Assays

-

Cell Culture and Treatment: Cardiomyocytes (e.g., H9C2) or endothelial cells are cultured and treated with an inflammatory stimulus (e.g., high glucose, isoproterenol, or cytokines) in the presence or absence of the SGLT2 inhibitor (e.g., dapagliflozin).

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes such as DCFH-DA. The fluorescence intensity is quantified using a plate reader or flow cytometry.

-

Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed to measure the expression levels of genes involved in inflammation (e.g., CXCL10) and oxidative stress (e.g., NADPH oxidase subunits).

-

Protein Expression Analysis (Western Blot): Cell lysates are analyzed by Western blotting for key signaling proteins (e.g., p-AKT, total AKT, SIRT1, PGC-1α).

-

ELISA: The concentration of secreted inflammatory markers (e.g., CXCL10) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways through which SGLT2 inhibitors may exert direct effects on cells, thereby influencing insulin sensitivity.

Caption: Potential AMPK activation pathway by canagliflozin.

Caption: Potential anti-inflammatory and antioxidant pathways of SGLT2 inhibitors.

Conclusion and Future Directions

While the primary mechanism of Velagliflozin in improving insulin sensitivity in vivo is likely the reduction of glucotoxicity, the in vitro evidence from other SGLT2 inhibitors suggests the possibility of direct cellular effects. The activation of AMPK by canagliflozin and the modulation of inflammatory and oxidative stress pathways by dapagliflozin and empagliflozin point towards SGLT2-independent mechanisms that could contribute to improved insulin signaling in peripheral tissues.

To definitively elucidate the in vitro impact of Velagliflozin on insulin sensitivity, further research is imperative. Future studies should focus on:

-

Directly assessing the effect of Velagliflozin on insulin-stimulated glucose uptake in primary human adipocytes and skeletal muscle cells.

-

Investigating the impact of Velagliflozin on key components of the insulin signaling pathway , such as the phosphorylation of the insulin receptor, IRS-1, and Akt.

-

Determining whether Velagliflozin activates AMPK in various cell types and elucidating the upstream mechanism.

-

Evaluating the anti-inflammatory and antioxidant properties of Velagliflozin in relevant in vitro models of insulin resistance.

A comprehensive understanding of the direct cellular effects of Velagliflozin will provide a more complete picture of its therapeutic profile and may reveal novel applications for this class of drugs in the management of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A SGLT2 Inhibitor Dapagliflozin Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A SGLT2 Inhibitor Dapagliflozin Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Target-Specific Anti-Inflammatory Effect of Empagliflozin: In Vitro Evidence in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Proline and Hydrate Moieties in the SGLT2 Inhibitor Velagliflozin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of feline diabetes mellitus. Its formulation as a co-crystal with L-proline and water is a deliberate strategy to optimize the drug's physicochemical properties, thereby enhancing its stability, handling, and therapeutic performance. This technical guide provides an in-depth examination of the critical roles of the proline and hydrate components in Velagliflozin, its mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic profiles. Detailed experimental methodologies for key assays are also presented to support further research and development in this area.

Introduction to Velagliflozin

Velagliflozin is a novel therapeutic agent developed for the management of hyperglycemia in cats with diabetes mellitus. It operates by selectively inhibiting SGLT2 in the proximal renal tubules, leading to a reduction in glucose reabsorption and subsequent excretion in the urine. This mechanism effectively lowers blood glucose levels, independent of insulin action. The active pharmaceutical ingredient (API) is formulated as a 1:1:1 co-crystal of Velagliflozin, L-proline, and water. This specific solid-state form is crucial for the drug's overall performance and manufacturability.

The Strategic Importance of the Proline and Hydrate Components

The selection of a specific solid-state form is a critical step in drug development, profoundly impacting a drug's solubility, stability, and bioavailability. In the case of Velagliflozin, the formation of a proline hydrate co-crystal is a sophisticated approach to address these pharmaceutical challenges.

The Role of the Proline Moiety

L-proline, a naturally occurring amino acid, serves as a co-former in the Velagliflozin co-crystal. The use of amino acids as co-formers is a growing strategy in pharmaceutical sciences to enhance the physicochemical properties of APIs. Proline, with its secondary amine and carboxylic acid groups, can participate in robust hydrogen bonding networks, which are fundamental to the formation and stability of co-crystals.

The potential benefits of incorporating proline into the crystal structure include:

-

Enhanced Stability: The formation of a stable crystalline lattice with proline can protect the Velagliflozin molecule from degradation, potentially leading to a longer shelf life and greater consistency between batches.

-

Improved Solubility and Dissolution Rate: Co-crystals can exhibit different dissolution profiles compared to the free form of the drug. In some cases, co-crystallization with a highly soluble co-former like proline can enhance the dissolution rate of a poorly soluble API, which may lead to improved bioavailability. For instance, studies on other drug candidates have shown that co-crystallization with L-proline can significantly increase their dissolution rates.[1]

-

Modified Hygroscopicity: The proline co-crystal structure can alter the drug's affinity for atmospheric moisture, potentially leading to a more stable and less hygroscopic solid form compared to the amorphous or other crystalline forms of the API.[2][3]

The Role of the Hydrate Component

The inclusion of water molecules in the crystal lattice to form a hydrate is another key feature of the Velagliflozin formulation. The role of water in pharmaceutical crystals is complex and can either enhance or detract from the stability of a drug, depending on the specific crystal structure.[4][5]

In the context of Velagliflozin, the monohydrate form likely contributes to:

-

Structural Stabilization: Water molecules can act as "bridges" within the crystal lattice, forming hydrogen bonds that connect the Velagliflozin and proline molecules. This can create a more thermodynamically stable structure.

-

Controlled Dissolution: Hydrates often have different dissolution rates compared to their anhydrous counterparts. While anhydrous forms are often more soluble, a specific hydrate form may be chosen to achieve a desired dissolution profile and, consequently, a more predictable in vivo performance.[6]

Mechanism of Action: SGLT2 Inhibition

Velagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2), which is predominantly expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, Velagliflozin prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine (glucosuria). This leads to a reduction in blood glucose levels.

dot

Quantitative Data

The following tables summarize the available quantitative data for Velagliflozin from preclinical and clinical studies in cats.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg Oral Dose)

| Parameter | Fed State | Fasted State | Reference(s) |

| Cmax (ng/mL) | 316 - 846 | 1030 (± 361) | [5][6] |

| Tmax (hours) | 1 - 3.67 | 0.25 | [5][6] |

| AUC0-24h (h*ng/mL) | 2,786 - 7,142 | 3295 (± 1098) | [5][6] |

| Elimination Half-life (hours) | - | 3.68 (± 0.34) | [6] |

Table 2: Efficacy of Velagliflozin in Diabetic Cats (180-day study)

| Parameter | Day 0 (Screening) | Day 30 | Day 60 | Day 120 | Day 180 | Reference(s) |

| Median Blood Glucose (mg/dL) | 436 | 153 | 134 | 128 | 125 | [7] |

| Median Fructosamine (µmol/L) | 538 | 310 | 286 | 269 | 263 | [7] |

| Treatment Success Rate (%) | - | 88.4 | - | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Velagliflozin.

In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against the SGLT2 transporter.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Velagliflozin) on SGLT2-mediated glucose uptake.

Materials:

-

HEK293 cells stably expressing human SGLT2 (hSGLT2)

-

HEK293 wild-type cells (for control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Puromycin or G418 (for selection of stable cells)

-